5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile
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Overview
Description
5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a tert-butyl group, a hydroxyl group, and two nitrile groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile typically involves the reaction of 4-tert-butylphenol with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile groups can engage in dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzonitrile: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-tert-Butylbenzonitrile: Lacks the hydroxyl group, impacting its ability to form hydrogen bonds.
Uniqueness
5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is unique due to the presence of both the tert-butyl group and the nitrile groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLOWKFVLWGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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